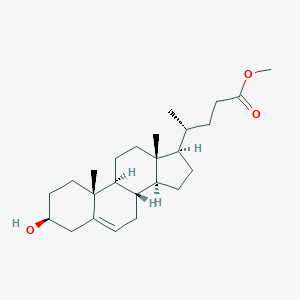

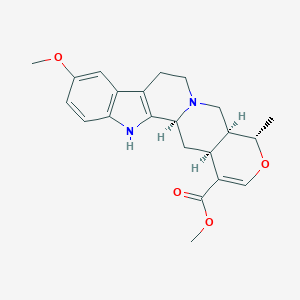

CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bile acid derivatives, such as "CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-," often involves multi-step chemical reactions including oxidation, methylation, and dehydration processes. For instance, chenodeoxycholic acid derivatives have been synthesized through dehydration and subsequent treatment with concentrated hydrochloric acid, showcasing the complexity and precision required in synthesizing such compounds (Harano et al., 1977).

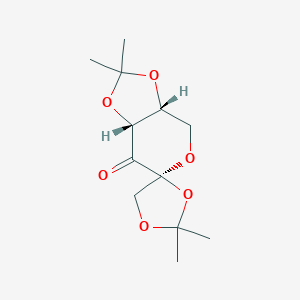

Molecular Structure Analysis

The molecular structure of bile acids and their derivatives is characterized by a steroid framework with specific functional groups that dictate their chemical behavior. Techniques like spectral measurements and mass spectrometry have been pivotal in identifying and confirming the structure of these compounds, such as the identification of 3α-hydroxy-5β,14β-chol-8-en-24-oic acid through its dehydration products (Harano et al., 1977).

Chemical Reactions and Properties

Bile acid derivatives undergo a variety of chemical reactions, including oxidation, reduction, and conjugation, which modify their chemical properties for specific purposes. The chemical synthesis of bile acid derivatives involves intricate steps such as beta-d-N-acetylglucosaminidation and sulfation, highlighting their complex chemical reactivity and the ability to form various conjugated compounds (Iida et al., 2006).

Wissenschaftliche Forschungsanwendungen

-

Bile Acid Research

- Summary of Application : This compound is a potential primary bile acid in vertebrates . It’s synthesized from cholesterol in the liver and forms the dominant primary bile acids in many vertebrate species .

- Methods of Application : The principal reactions involved in the synthesis of this compound are stereoselective remote-hydroxylation of methyl ursodeoxycholate diacetate with dimethyldioxirane, site-selective protection at C-3 by tert-butyldimethylsilylation of the resulting trihydroxy ester, oxidation of the diol with pyridinium dichromate adsorbed on activated alumina, stereoselective reduction of the 7-ketone with zinc borohydride, and cleavage of the protecting group at C-3 with p-toluenesulfonic acid .

- Results or Outcomes : The synthetic reference compound is now available for comparison with unidentified biliary bile acids detected in vertebrate bile .

-

Metabolism Research

- Summary of Application : Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid has been found to occur in rabbits and humans . This novel pathway for chenodeoxycholic acid synthesis from 3 beta-hydroxy-5-cholenoic acid led to a reinvestigation .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this research are not specified in the source .

-

Synthesis of Bile Acids

- Summary of Application : The compound is used in the synthesis of 3a,7a,14a-trihydroxy-5b-cholan-24-oic acid, which is a possible candidate of bile acid metabolite in vertebrates .

- Methods of Application : The principal reactions involved were 1) stereoselective remote-hydroxylation of methyl ursodeoxycholate diacetate with dimethyldioxirane, 2) site-selective protection at C-3 by tert-butyldimethylsilylation of the resulting 3a,7a,14a-trihydroxy ester, 3) oxidation of the diol with pyridinium dichromate adsorbed on activated alumina, 4) stereoselective reduction of the 7-ketone with zinc borohydride, and 5) cleavage of the protecting group at C-3 with p-toluenesulfonic acid .

- Results or Outcomes : The synthetic reference compound is now available for comparison with unidentified biliary bile acids detected in vertebrate bile .

-

Pharmaceutical Research

- Summary of Application : The compound is used in pharmaceutical research, particularly in the study of bile acids .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this research are not specified in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h6,16,18-22,26H,5,7-15H2,1-4H3/t16-,18+,19+,20-,21+,22+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNIZYXAQQBADI-OZECAXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)- | |

CAS RN |

20231-57-6 | |

| Record name | Methyl delta5-3beta-hydroxycholanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL .DELTA.5-3.BETA.-HYDROXYCHOLANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZLS7I6QFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)